An In-Depth Technical Guide to the Physicochemical Properties of (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine
An In-Depth Technical Guide to the Physicochemical Properties of (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine
Introduction: Unveiling a Candidate of Interest
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is paved with meticulous scientific investigation. A critical and foundational aspect of this journey is the comprehensive characterization of a compound's physicochemical properties. These intrinsic attributes govern a molecule's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its intended biological target. This guide provides an in-depth technical exploration of the core physicochemical properties of (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine, a molecule of interest for researchers and scientists in drug development.
The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto aromatic scaffolds is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, binding affinity, and lipophilicity. The presence of the pyridine and methanamine moieties further suggests potential for specific hydrogen bonding interactions and introduces a basic center, which can significantly impact solubility and formulation development. This guide will delve into the predicted and experimentally determined properties of this compound, offering not only data but also the rationale behind the methodologies and the interpretation of the results in a drug discovery context.
Molecular Identity and Structure
A precise understanding of a compound's structure is the bedrock of its characterization. (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine is a biaryl compound featuring a substituted phenyl ring linked to a pyridine core, which in turn bears a methanamine substituent.
Chemical Structure:
Key Structural Features:
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4-Chloro-3-fluorophenyl group: This substituted aromatic ring contributes to the molecule's lipophilicity and can influence its metabolic profile. The specific substitution pattern of chlorine and fluorine is crucial for its electronic properties and potential interactions with target proteins.
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Pyridine ring: A heteroaromatic system that can participate in π-stacking interactions and hydrogen bonding. The nitrogen atom introduces a basic character to the molecule.
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Methanamine group: A primary amine that is a key site for protonation and hydrogen bonding, significantly impacting aqueous solubility and pKa.
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, in silico prediction tools provide valuable initial insights into a compound's physicochemical profile. These predictions are generated using algorithms trained on large datasets of experimentally determined values. It is imperative to note that while these predictions are highly informative, they must be corroborated by experimental data for definitive characterization.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 252.69 g/mol | Influences diffusion and transport across biological membranes. Generally, lower molecular weights (<500 g/mol ) are favored for oral bioavailability. |
| Melting Point | 150-160 °C | An indicator of crystal lattice energy and purity. A sharp melting point is often indicative of a pure crystalline solid. Affects solubility and dissolution rate. |
| Boiling Point | ~385 °C | Relevant for purification and assessing thermal stability under various processing conditions. |
| pKa (most basic) | ~8.5 - 9.5 | The primary amine is the most basic center. This pKa value indicates that the compound will be predominantly protonated at physiological pH (7.4), which generally enhances aqueous solubility but may reduce membrane permeability. |
| cLogP | ~2.5 - 3.5 | A measure of lipophilicity. This predicted range suggests a good balance between aqueous solubility and lipid membrane permeability, which is crucial for oral absorption and distribution.[1] |
| Aqueous Solubility | Low to Moderate | Influenced by both the crystalline nature (melting point) and the ionization state (pKa). The predicted pKa suggests that solubility will be pH-dependent, with higher solubility at lower pH values where the amine is protonated. |
Experimental Determination of Physicochemical Properties: Protocols and Rationale
The following sections outline the standard, field-proven experimental protocols for the determination of key physicochemical properties. The causality behind experimental choices is emphasized to provide a deeper understanding of the methodologies.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly sensitive and accurate thermoanalytical technique used to determine the melting point and enthalpy of fusion of a crystalline solid.[2] It measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline compound, the melting process results in a sharp endothermic peak, the onset of which is taken as the melting point.
Experimental Protocol:
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Sample Preparation: Accurately weigh 1-3 mg of (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine into an aluminum DSC pan.
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Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
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Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
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Thermal Program:
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Equilibrate the cell at 25 °C.
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Ramp the temperature from 25 °C to 200 °C at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min).
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Data Analysis: The melting point (Tm) is determined as the onset temperature of the melting endotherm. The enthalpy of fusion (ΔHfus) is calculated from the area of the peak.
Trustworthiness: The protocol's self-validating nature comes from the sharpness of the melting peak. A broad melting range would suggest the presence of impurities or multiple polymorphic forms, prompting further investigation.
Visualization of DSC Workflow:
Caption: Workflow for Melting Point Determination using DSC.
pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a robust and accurate method for determining the acid dissociation constant (pKa) of ionizable compounds.[3][4] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH. The pKa is the pH at which the compound is 50% ionized. For a basic compound like (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine, titration with a strong acid will be performed.
Experimental Protocol:
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Solution Preparation: Prepare a 0.01 M solution of (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine in a co-solvent system (e.g., 20% methanol in water) to ensure solubility.
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Titration Setup:
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Place the solution in a thermostatted vessel at 25 °C.
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Calibrate a pH electrode with standard buffers (pH 4, 7, and 10).
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Immerse the calibrated pH electrode and a magnetic stirrer in the sample solution.
-
-
Titration: Titrate the solution with a standardized 0.1 M HCl solution, adding small increments of the titrant and recording the pH after each addition.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The equivalence point is identified as the point of maximum slope on the titration curve (the first derivative of the curve).
Trustworthiness: The accuracy of this method is validated by the clear sigmoidal shape of the titration curve and a sharp inflection point. Multiple titrations should be performed to ensure reproducibility.
Visualization of pKa Determination Logic:
Caption: Logical flow for pKa determination from potentiometric titration data.
LogP Determination by the Shake-Flask Method
Rationale: The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is the "gold standard" for its determination, involving the partitioning of the compound between n-octanol and water.[5][6] The ratio of the compound's concentration in the two phases at equilibrium gives the partition coefficient (P), and its logarithm is LogP.
Experimental Protocol:
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Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.
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Sample Preparation: Prepare a stock solution of (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine in the pre-saturated n-octanol.
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Partitioning:
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Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.
-
Allow the phases to separate completely.
-
-
Concentration Measurement:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
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P = [Concentration in n-octanol] / [Concentration in water]
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LogP = log10(P)
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Trustworthiness: This protocol is validated by ensuring that equilibrium has been reached (e.g., by measuring concentrations at different time points) and by performing the experiment in triplicate to ensure the reproducibility of the results.
Visualization of Shake-Flask Method:
Caption: Step-by-step workflow for the shake-flask LogP determination.
Conclusion: A Physicochemical Profile Guiding Future Development
The comprehensive physicochemical characterization of (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine provides a critical foundation for its continued development as a potential therapeutic agent. The predicted properties suggest a molecule with a favorable molecular size and a lipophilicity profile that is conducive to oral absorption. The basicity of the methanamine group will be a key determinant of its aqueous solubility and formulation strategies.
The experimental protocols detailed in this guide represent the industry-standard methodologies for obtaining accurate and reliable physicochemical data. As a Senior Application Scientist, I strongly recommend the experimental validation of the predicted values to build a robust data package for this promising compound. This will enable informed decision-making in subsequent stages of drug discovery, including formulation development, in vitro and in vivo ADME studies, and ultimately, the optimization of its therapeutic potential.
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